rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester
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Overview
Description
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester: is a bicyclic compound that features a unique structural framework
Preparation Methods
The synthesis of rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester involves several steps. One common method involves the enantioselective construction of the bicyclic scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester can be compared to other similar compounds, such as:
- rel-(1S,3R,5R)-3-Methyl-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- rel-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl tetradecanoate
These compounds share similar bicyclic structures but differ in their functional groups and stereochemistry, which can lead to different chemical properties and biological activities. The uniqueness of this compound lies in its specific arrangement of atoms, which can result in distinct interactions with molecular targets.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 6-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-4-3-6-5-8(7)10-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
MCULFXFGGYCJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CC1N2 |
Origin of Product |
United States |
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